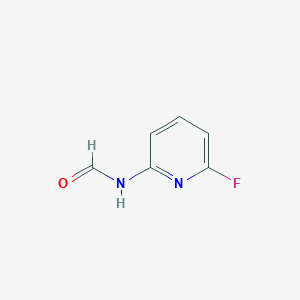
N-(6-Fluoropyridin-2-yl)formamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
N-(6-Fluoropyridin-2-yl)formamide, also known as 6-FP, is a chemical compound that has been widely studied for its potential therapeutic applications. It is a pyridine-based molecule that has shown promising results in various scientific research studies.
作用機序
The mechanism of action of N-(6-Fluoropyridin-2-yl)formamide is not fully understood. However, it is believed to work by inhibiting certain enzymes and signaling pathways in the body. This leads to a reduction in inflammation and tumor growth.
生化学的および生理学的効果
N-(6-Fluoropyridin-2-yl)formamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of certain cytokines. It has also been shown to induce apoptosis in tumor cells. In addition, it has been shown to have neuroprotective effects in animal models of Alzheimer's disease.
実験室実験の利点と制限
One advantage of using N-(6-Fluoropyridin-2-yl)formamide in lab experiments is its high purity. This ensures that the results of the experiment are not affected by impurities. Another advantage is its stability, which allows for long-term storage. However, one limitation is its cost, which may limit its use in some experiments.
将来の方向性
There are several future directions for the study of N-(6-Fluoropyridin-2-yl)formamide. One direction is the development of more efficient synthesis methods. Another direction is the study of its potential use in the treatment of other diseases such as Parkinson's disease. In addition, the study of its mechanism of action and its interactions with other molecules in the body is an area of interest for future research.
In conclusion, N-(6-Fluoropyridin-2-yl)formamide is a promising chemical compound that has shown potential therapeutic applications in various scientific research studies. Its anti-tumor, anti-inflammatory, and neuroprotective properties make it a molecule of interest for future research. Further studies are needed to fully understand its mechanism of action and its potential use in the treatment of various diseases.
科学的研究の応用
N-(6-Fluoropyridin-2-yl)formamide has been studied for its potential therapeutic applications in various scientific research studies. It has been shown to have anti-tumor, anti-inflammatory, and anti-viral properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease.
特性
CAS番号 |
198896-10-5 |
|---|---|
製品名 |
N-(6-Fluoropyridin-2-yl)formamide |
分子式 |
C6H5FN2O |
分子量 |
140.11 g/mol |
IUPAC名 |
N-(6-fluoropyridin-2-yl)formamide |
InChI |
InChI=1S/C6H5FN2O/c7-5-2-1-3-6(9-5)8-4-10/h1-4H,(H,8,9,10) |
InChIキー |
DHMCIACDXPMMDT-UHFFFAOYSA-N |
SMILES |
C1=CC(=NC(=C1)F)NC=O |
正規SMILES |
C1=CC(=NC(=C1)F)NC=O |
同義語 |
Formamide, N-(6-fluoro-2-pyridinyl)- (9CI) |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Benzo[d]thiazol-2-yl)acetic acid](/img/structure/B180915.png)
![N-[(3-bromo-4-methoxyphenyl)methyl]cycloheptanamine](/img/structure/B180916.png)
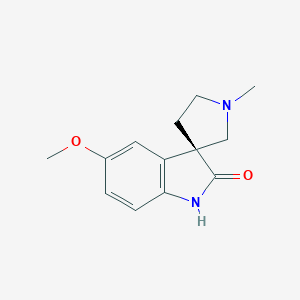
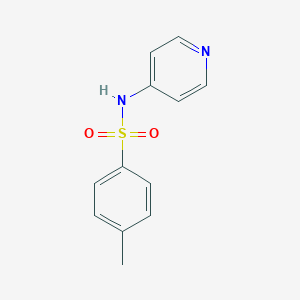
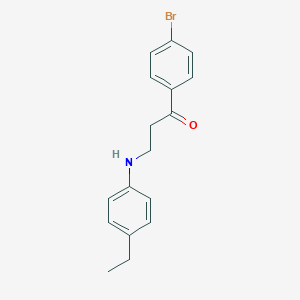
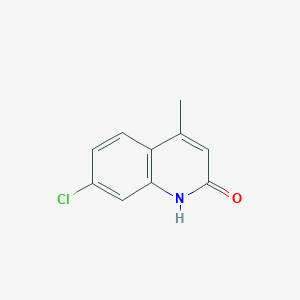
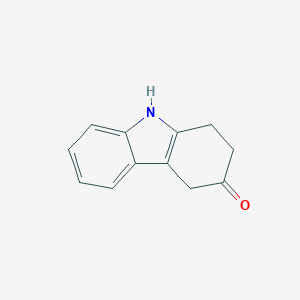
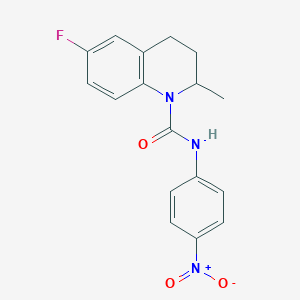
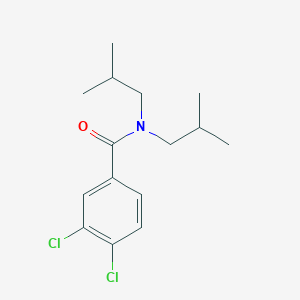
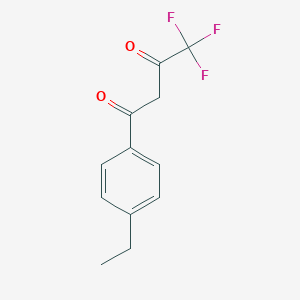
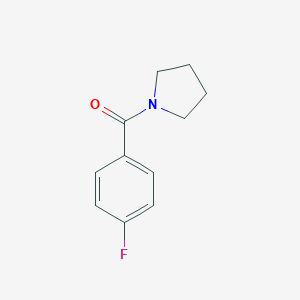
![1-[(2-Hydroxyethyl)amino]-3-[2-(prop-2-en-1-yl)phenoxy]propan-2-ol](/img/structure/B180934.png)
![6-Bromo-1,4-dioxaspiro[4.5]decane](/img/structure/B180935.png)